molecular formula C22H20F3N3O5S2 B2401725 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate CAS No. 896012-77-4

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate

Cat. No.: B2401725
CAS No.: 896012-77-4
M. Wt: 527.53
InChI Key: UPHJNIVSQYVWLO-UHFFFAOYSA-N
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Description

6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is an organofluorine compound containing pyran and thiadiazole moieties. Due to its unique chemical structure, it has garnered interest in various research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of 2-ethylbutanoic acid, which reacts with thioamide and thiadiazole compounds to form the thiadiazole-thio intermediate. Further, this intermediate undergoes a reaction with 4-hydroxy-2-pyrone in the presence of trifluoromethyl benzoate to form the target compound.

  • Industrial Production Methods: Industrial-scale synthesis employs continuous flow chemistry for reaction optimization. The controlled reaction environment, catalysts, and rigorous purification steps are crucial for high yield and purity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: Conversion of the thiadiazole moiety to the corresponding sulfone.

    • Reduction: Conversion of the carbonyl group to the corresponding alcohol.

    • Substitution: Nucleophilic substitution at the thiadiazole ring.

  • Common Reagents and Conditions:

    • Oxidation: Oxidizing agents like hydrogen peroxide.

    • Reduction: Reducing agents such as sodium borohydride.

    • Substitution: Nucleophiles like amines and thiols.

  • Major Products:

    • Oxidation: Sulfone derivatives.

    • Reduction: Alcohol derivatives.

    • Substitution: Substituted thiadiazoles.

Scientific Research Applications

This compound has numerous applications:

  • Chemistry: As a reagent and intermediate in synthetic organic chemistry.

  • Biology: As a molecular probe for biochemical assays.

  • Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

  • Mechanism: The compound interacts with specific molecular targets through its unique functional groups.

  • Molecular Targets: Enzyme inhibition, receptor binding, or modulation of molecular pathways.

Comparison with Similar Compounds

  • Unique Features: The combination of pyran, thiadiazole, and trifluoromethyl benzene moieties in one molecule.

  • Similar Compounds: Other compounds containing thiadiazole or pyran rings but lacking the trifluoromethyl group, making this compound distinct in its chemical and biological activity.

Hope that satisfies your curiosity about this fascinating compound!

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O5S2/c1-3-12(4-2)18(30)26-20-27-28-21(35-20)34-11-15-9-16(29)17(10-32-15)33-19(31)13-6-5-7-14(8-13)22(23,24)25/h5-10,12H,3-4,11H2,1-2H3,(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHJNIVSQYVWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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